REACTION_CXSMILES
|
[C:1]1(C)C=CC(S(O)(=O)=O)=C[CH:2]=1.[NH2:12][C:13]1[CH:18]=[C:17]([C:19]([OH:21])=[O:20])[CH:16]=[CH:15][C:14]=1[C:22]([F:25])([F:24])[F:23].S([O-])([O-])(=O)=O.[Mg+2].[OH-].[Na+]>C1C=CC=CC=1.C(O)C>[CH2:1]([O:20][C:19]([C:17]1[CH:16]=[CH:15][C:14]([C:22]([F:23])([F:24])[F:25])=[C:13]([NH2:12])[CH:18]=1)=[O:21])[CH3:2] |f:2.3,4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=C(C=CC(=C1)C(=O)O)C(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Mg+2]
|
Name
|
resultant solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To a solution containing 5.62 g
|
Type
|
TEMPERATURE
|
Details
|
The solution is refluxed under an extractor
|
Type
|
CUSTOM
|
Details
|
the organic layer is separated
|
Type
|
WASH
|
Details
|
washed with 2 N sodium hydroxide
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying the organic solution over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvents are removed on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
the resulting crystals are dried
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=CC(=C(C=C1)C(F)(F)F)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |